

An In-depth Technical Guide to the Molecular Structure of Linalyl Propionate

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Compound of Interest

Compound Name: *Linalyl propionate*

Cat. No.: *B093896*

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Abstract

Linalyl propionate (CAS No. 144-39-8) is an acyclic monoterpene ester known for its characteristic fresh, fruity, and floral aroma, reminiscent of bergamot and lavender.^{[1][2]} It is a key component in the fragrance and flavor industries and occurs naturally in various essential oils.^[2] This document provides a comprehensive overview of the molecular structure of **linalyl propionate**, including its chemical and physical properties, spectroscopic characterization, and a detailed synthesis protocol. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physical Properties

Linalyl propionate is systematically named 3,7-dimethylocta-1,6-dien-3-yl propanoate.^[3] It is formed from the esterification of the tertiary alcohol linalool with propionic acid. The molecule possesses two double bonds and a chiral center at the C3 position, though it is commonly used as a racemic mixture.^[2]

Table 1: Chemical Identifiers for Linalyl Propionate

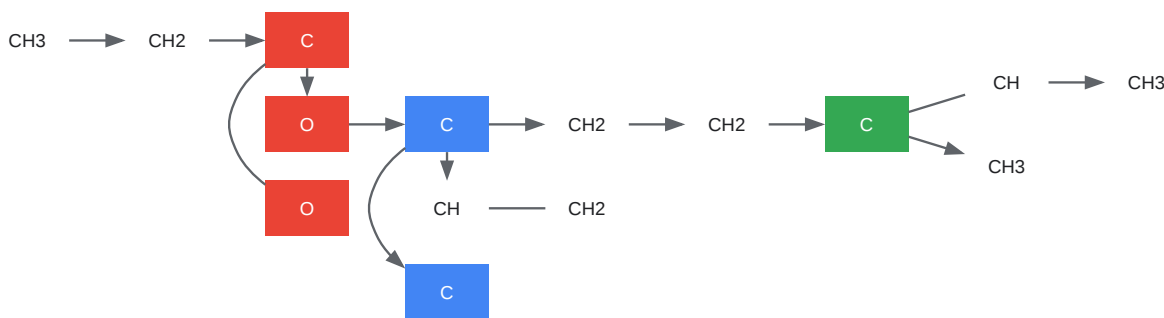
Identifier	Value	Reference
IUPAC Name	3,7-dimethylocta-1,6-dien-3-yl propanoate	[3]
CAS Number	144-39-8	[4]
Molecular Formula	C ₁₃ H ₂₂ O ₂	[4][5]
Molecular Weight	210.31 g/mol	[3]
SMILES	<chem>CCC(=O)OC(C)(CCC=C(C)C)C=C</chem>	[3][5]
InChI	InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3	[3][5]
InChIKey	WAQIIHCCEMGYKP-UHFFFAOYSA-N	[3][5]

Table 2: Physical and Chemical Properties of Linalyl Propionate

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2]
Odor	Sweet, floral, fruity, reminiscent of bergamot	[1]
Boiling Point	115 °C at 10 mmHg	[4]
Melting Point	-20 °C	[2]
Density	0.895 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.452	[4]
Solubility	Soluble in organic solvents; slightly soluble in water	[1]
Natural Occurrence	Found in essential oils of Sweet Orange, Lemon, Bergamot, Lavender, and Sage	[2]

Molecular Structure and Visualization

The structure of **linalyl propionate** features a propanoate group esterified to the tertiary alcohol, linalool. The core structure is a 3,7-dimethyloctadiene chain.



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Caption: 2D Molecular Structure of **Linalyl Propionate**.

Spectroscopic Data for Structural Elucidation

The molecular structure of **linalyl propionate** can be confirmed through various spectroscopic techniques. While full spectral data often requires access to specialized databases, the key expected characteristics and available data are summarized below.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **linalyl propionate** results in a characteristic fragmentation pattern. The molecular ion peak $[M]^+$ at m/z 210 is typically weak or absent. The major observed fragments are crucial for identification.

Table 3: Major Fragments in the Mass Spectrum of Linalyl Propionate

m/z	Relative Intensity (%)	Putative Fragment
93	99.99	$[C_7H_9]^+$
57	58.84	$[C_3H_5O]^+$ or $[C_4H_9]^+$
80	41.64	$[C_6H_8]^+$
41	34.34	$[C_3H_5]^+$
121	32.82	$[C_9H_{13}]^+$

Data sourced from PubChem CID 61098.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are essential for detailing the carbon-hydrogen framework of the molecule.

- 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (~5.0-6.0 ppm), the methine proton on the double bond (~5.1 ppm), the methylene and methyl protons of the propionate group, and the various methyl and methylene groups of the linalyl backbone.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (~174 ppm), the olefinic carbons (four signals between ~110-145 ppm), the quaternary carbon bearing the oxygen (~85 ppm), and the aliphatic carbons of the ethyl and terpene moieties.

Note: Detailed, assigned chemical shift data for **linalyl propionate** can be accessed through spectral databases such as SpectraBase.^{[6][7]}

Infrared (IR) Spectroscopy

The IR spectrum of **linalyl propionate** is characterized by strong absorption bands indicative of its functional groups.

Table 4: Key IR Absorptions for Linalyl Propionate

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~1735	C=O (Ester)	Stretching
~1170	C-O (Ester)	Stretching
~3080, 1645, 920	C=C-H (Vinyl)	C-H Stretch, C=C Stretch, Out-of-plane bend
~2970-2850	C-H (Aliphatic)	Stretching

Note: Full FTIR spectra are available for viewing in databases from providers like Wiley (SpectraBase) and NIST.^{[3][6][8]}

Experimental Protocols: Synthesis of Linalyl Propionate

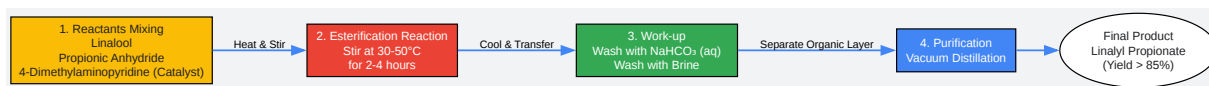
Linalyl propionate is typically synthesized via the esterification of linalool. A high-yield method utilizes propionic anhydride with a catalyst.

Synthesis via Catalytic Esterification

This protocol is adapted from methodologies described in patent literature, which reports yields exceeding 85%.

Reaction Scheme:

Linalool + Propionic Anhydride $\xrightarrow{\text{Catalyst}}$ **Linalyl Propionate** + Propionic Acid



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Caption: High-efficiency synthesis workflow for **Linalyl Propionate**.

Methodology:

- Apparatus: A three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.
- Reagents:
 - Linalool (46.2 g, 0.3 mol)
 - Propionic anhydride (58.5 g, 0.45 mol)
 - 4-Dimethylaminopyridine (DMAP) (0.13 g, as catalyst)
- Procedure: a. Charge the flask with propionic anhydride (58.5 g) and linalool (46.2 g). b. Add 4-dimethylaminopyridine (0.13 g) to the mixture while stirring. c. Heat the reaction mixture to a constant temperature between 30-50°C. d. Maintain the reaction with continuous stirring for 2-4 hours. Monitor the reaction progress using gas chromatography (GC). e. Upon completion (linalool conversion >98%), cool the mixture to room temperature. f. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize excess anhydride and propionic acid, followed by a wash with brine. g. Dry the organic layer over anhydrous sodium sulfate. h. Filter the drying agent and concentrate the crude product under reduced pressure. i. Purify the final product by vacuum distillation to obtain **linalyl propionate** with a purity of >98%.

Conclusion

This guide has detailed the fundamental molecular and structural characteristics of **linalyl propionate**, a commercially significant fragrance and flavor compound. The provided tables summarize its key chemical and physical data for easy reference. Spectroscopic data, including major mass spectrometric fragments and expected NMR and IR characteristics, have been outlined to aid in its identification and characterization. Furthermore, a detailed, high-yield synthesis protocol has been provided for laboratory-scale preparation. The included visualizations of its molecular structure and synthesis workflow serve to further clarify these concepts for research and development applications.

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